(3S*,4S*)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-4-(2-naphthyl)piperidin-3-ol
Overview
Description
(3S*,4S*)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-4-(2-naphthyl)piperidin-3-ol, also known as SNC-80, is a selective agonist of the delta opioid receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
(3S*,4S*)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-4-(2-naphthyl)piperidin-3-ol is a selective agonist of the delta opioid receptor, which is one of the three types of opioid receptors in the body. Delta opioid receptors are primarily located in the brain and spinal cord and are involved in pain modulation, reward, and mood regulation. When this compound binds to delta opioid receptors, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of neuronal activity. This results in the analgesic, anti-addictive, and antidepressant effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to produce potent analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce drug-seeking behavior in animals addicted to opioids and cocaine. In addition, this compound has been shown to have antidepressant effects in animal models of depression. The biochemical and physiological effects of this compound are mediated by its selective activation of delta opioid receptors in the brain and spinal cord.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3S*,4S*)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-4-(2-naphthyl)piperidin-3-ol in lab experiments is its high selectivity for delta opioid receptors, which allows for the specific modulation of this receptor subtype without affecting other opioid receptors. This makes it a useful tool for studying the role of delta opioid receptors in various physiological and pathological processes. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of (3S*,4S*)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-4-(2-naphthyl)piperidin-3-ol and delta opioid receptors. One area of research is the development of more selective and potent delta opioid receptor agonists and antagonists for use in clinical settings. Another area of research is the investigation of the role of delta opioid receptors in pain modulation, addiction, and mood regulation. Additionally, the development of novel drug delivery systems for this compound and other delta opioid receptor ligands may enhance their therapeutic potential.
Scientific Research Applications
(3S*,4S*)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-4-(2-naphthyl)piperidin-3-ol has been extensively studied for its potential therapeutic applications, including pain management, addiction treatment, and depression treatment. In animal studies, this compound has been shown to produce potent analgesic effects without the development of tolerance or dependence. It has also been shown to reduce drug-seeking behavior in animals addicted to opioids and cocaine. In addition, this compound has been shown to have antidepressant effects in animal models of depression.
Properties
IUPAC Name |
(3S,4S)-1-[(3-methylimidazol-4-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-22-14-21-11-18(22)12-23-9-8-19(20(24)13-23)17-7-6-15-4-2-3-5-16(15)10-17/h2-7,10-11,14,19-20,24H,8-9,12-13H2,1H3/t19-,20+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGCCOCLBQYARN-VQTJNVASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CN2CCC(C(C2)O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1CN2CC[C@H]([C@@H](C2)O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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